molecular formula C10H12N2O2 B12946704 Methyl 5-(azetidin-3-yl)picolinate

Methyl 5-(azetidin-3-yl)picolinate

Cat. No.: B12946704
M. Wt: 192.21 g/mol
InChI Key: FORZQCLCELUUON-UHFFFAOYSA-N
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Description

Methyl 5-(azetidin-3-yl)picolinate is a chemical compound that belongs to the class of picolinic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(azetidin-3-yl)picolinate typically involves the formation of the azetidine ring followed by its attachment to the picolinate moiety. One common method involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(azetidin-3-yl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-(azetidin-3-yl)picolinate involves its interaction with specific molecular targets. For instance, in herbicidal applications, similar picolinate compounds have been shown to interact with auxin-signaling F-box proteins, leading to the inhibition of plant growth . The exact molecular pathways and targets for this compound would depend on its specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(azetidin-3-yl)picolinate is unique due to its combination of the picolinate moiety and the azetidine ring This structure imparts specific chemical and biological properties that are not found in other similar compounds

Biological Activity

Methyl 5-(azetidin-3-yl)picolinate is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a picolinate core with an azetidine substituent, which contributes to its unique pharmacological properties. The molecular formula is C10H12N2O2C_{10}H_{12}N_{2}O_2, and it exhibits both lipophilicity and polar characteristics due to the presence of the azetidine ring and the picolinate moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The azetidine ring enhances the compound's binding affinity to various receptors and enzymes, potentially leading to improved therapeutic effects compared to other structural analogs.

  • Receptor Binding : The compound may exhibit selective binding to neurotransmitter receptors, which can modulate physiological responses.
  • Enzyme Inhibition : Research indicates that derivatives of azetidine compounds often serve as inhibitors for various enzymes, enhancing their potential as therapeutic agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : In cellular assays, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, a related azetidine derivative showed an IC50 value of approximately 0.77 μM against STAT3-inhibitory activity in breast cancer cells .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

  • Mycobacterial Activity : Compounds with similar structures have been tested for their ability to inhibit Mycobacterium tuberculosis growth. One study reported that a structurally related compound exhibited a notable increase in potency against mycobacterial strains, suggesting that this compound may also possess similar properties .

Case Study 1: Anticancer Efficacy

A study published in 2020 investigated the efficacy of azetidine derivatives on cancer cell viability. This compound was included in a series of compounds tested for their ability to inhibit cell proliferation in breast cancer models:

CompoundCell LineEC50 (μM)Mechanism
5aMDA-MB-2311.8STAT3 Inhibition
7aMDA-MB-4681.8Apoptosis Induction

These results indicate that this compound could be a promising candidate for further development in cancer therapeutics.

Case Study 2: Enzymatic Inhibition

Another study focused on the inhibitory effects of azetidine derivatives on specific enzymes involved in metabolic pathways:

CompoundTarget EnzymeIC50 (μM)
14SIK2<0.1
15SIK3<0.2

The findings suggest that this compound may also exhibit potent inhibitory activity against these kinases, which are crucial in various signaling pathways related to cancer progression and metabolism .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5-(azetidin-3-yl)pyridine-2-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)9-3-2-7(6-12-9)8-4-11-5-8/h2-3,6,8,11H,4-5H2,1H3

InChI Key

FORZQCLCELUUON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2CNC2

Origin of Product

United States

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